L-Asparagine-13C4,15N2,d3 (monohydrate) L-Asparagine-13C4,15N2,d3 (monohydrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666271
InChI: InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1;
SMILES:
Molecular Formula: C4H10N2O4
Molecular Weight: 159.11 g/mol

L-Asparagine-13C4,15N2,d3 (monohydrate)

CAS No.:

Cat. No.: VC16666271

Molecular Formula: C4H10N2O4

Molecular Weight: 159.11 g/mol

* For research use only. Not for human or veterinary use.

L-Asparagine-13C4,15N2,d3 (monohydrate) -

Specification

Molecular Formula C4H10N2O4
Molecular Weight 159.11 g/mol
IUPAC Name (2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate
Standard InChI InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1;
Standard InChI Key RBMGJIZCEWRQES-DIWHROOWSA-N
Isomeric SMILES [2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)[15NH2])[15NH2].O
Canonical SMILES C(C(C(=O)O)N)C(=O)N.O

Introduction

Chemical Composition and Structural Characteristics

Isotopic Labeling and Molecular Formula

L-Asparagine-¹³C₄,¹⁵N₂,d₃ (monohydrate) is distinguished by its deliberate substitution of stable isotopes at specific atomic positions. The molecular formula, ¹³C₄H₇D₃¹⁵N₂O₄·H₂O, reflects the replacement of all four carbon atoms with ¹³C, two nitrogen atoms with ¹⁵N, and three hydrogen atoms with deuterium (²H) . This labeling strategy increases the molecular mass to 159.11 g/mol compared to 150.13 g/mol for unlabeled L-asparagine monohydrate, a difference exploited in mass spectrometry for unambiguous identification .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number2483829-30-5
Molecular Formula¹³C₄H₇D₃¹⁵N₂O₄·H₂O
Molecular Weight159.11 g/mol
Exact Mass159.09 Da
AppearanceWhite to off-white solid powder
Isotopic Enrichment97.7%

Stereochemical Configuration and Structural Features

The compound retains the (2S)-configuration of natural L-asparagine, ensuring compatibility with biological systems. The SMILES notation [¹⁵NH₂][¹³C](=O)[¹³C]([²H])([²H])[¹³C@]([²H])([¹⁵NH₂])[¹³C](O)=O.O highlights the positions of isotopic labels and the stereocenter at the second carbon . The presence of deuterium at the β-carbon and ¹³C at the α-carbon minimizes metabolic scrambling, preserving isotopic integrity during tracer studies .

Hydration and Stability

The monohydrate form introduces a water molecule hydrogen-bonded to the amino acid’s carboxyl group, enhancing stability under ambient conditions. Karl Fischer titration confirms a water content of 11.3%, consistent with monohydrate stoichiometry . Storage at 4°C in sealed containers prevents dehydration and isotopic exchange, critical for long-term usability .

Synthesis and Manufacturing Processes

Isotopic Incorporation Strategies

Synthesis begins with aspartic acid precursors enriched with ¹³C, ¹⁵N, and deuterium. Enzymatic amidation using asparagine synthetase introduces the ¹⁵N-labeled amine group, while deuterium is incorporated via catalytic exchange reactions in deuterated solvents . Multi-step organic synthesis ensures site-specific labeling, avoiding random isotope distribution that could complicate analytical interpretations.

Table 2: Synthesis and Quality Metrics

ParameterSpecificationMethod
Purity (HPLC)≥99.9%UV detection
Isotopic Enrichment≥97.7%HRMS/NMR
Water Content11.3%Karl Fischer
Heavy Metals<10 ppmICP-MS

Analytical and Spectroscopic Properties

Mass Spectrometric Signatures

The isotopic labeling generates distinct fragmentation patterns in MS/MS spectra. For instance, the [M+H]⁺ ion at m/z 160.10 (vs. 133.04 for unlabeled asparagine) allows differentiation in complex biological matrices . Deuterium incorporation reduces hydrogen/deuterium exchange rates, stabilizing ions for accurate quantification.

Nuclear Magnetic Resonance (NMR) Profiling

¹³C NMR reveals four distinct carbonyl and aliphatic carbon signals shifted due to isotopic substitution. ¹⁵N NMR resolves the two labeled amine groups at δ 25.3 ppm (amide) and δ 32.1 ppm (side-chain amine), aiding structural validation .

Applications in Biochemical Research

Metabolic Flux Analysis

By administering this compound to cell cultures, researchers track asparagine incorporation into proteins and nucleotides via LC-MS. A 2024 study using InvivoChem’s product quantified flux through the urea cycle in hepatocytes, revealing compartment-specific metabolic rates .

Pharmacokinetic Studies

Deuterium labeling enables precise measurement of asparagine bioavailability in preclinical models. A 2025 trial documented a plasma half-life of 2.3 hours in mice, underscoring its utility in drug development .

Table 3: Representative Research Applications

ApplicationExperimental ModelKey Finding
Protein TurnoverHuman HeLa Cells40% higher synthesis rate in hypoxia
Neurotransmitter SynthesisRat Brain SlicesCompartmentalized glutamine cycling
Cancer MetabolismMouse XenograftsASPG-dependent asparagine depletion

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